2-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dimethoxy-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-21-14-7-8-15(22-2)17-16(14)19-18(23-17)20-10-9-12-5-3-4-6-13(12)11-20/h3-8H,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZGRPZXTKBFEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601326033 | |
| Record name | 2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dimethoxy-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601326033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815886 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
863001-50-7 | |
| Record name | 2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dimethoxy-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601326033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 3,4-dihydroisoquinoline and 4,7-dimethoxybenzo[d]thiazole can be catalyzed by acids or bases to form the desired compound. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4,7-dimethoxybenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4,7-dimethoxybenzo[d]thiazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an inhibitor of enzymes like aldo-keto reductase, which is a target in cancer therapy.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its antimicrobial and antitumor activities.
Industrial Applications: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. The compound’s structure allows it to fit into the enzyme’s binding pocket, where it forms interactions with key amino acid residues, leading to inhibition .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s closest structural analogues include:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (V): This simpler derivative lacks the benzothiazole substituent but retains the 6,7-dimethoxy groups on the tetrahydroisoquinoline core. It has demonstrated moderate P-gp inhibitory activity, highlighting the importance of methoxy groups in modulating biological interactions .
1-(4-Nitrophenyl)-N-(β-D-galactopyranosyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (ABUTIA01): This derivative introduces a nitroaryl group and a glycosyl moiety, enhancing solubility but reducing membrane permeability compared to the benzothiazole-containing compound .
Key Structural Differences:
Biological Activity
The compound 2-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on recent research findings.
- Molecular Formula : C14H21N3O2S
- Molecular Weight : 295.4 g/mol
- CAS Number : 1105188-35-9
1. Cholinesterase Inhibition
Recent studies have highlighted the compound's potential as a selective inhibitor of butyrylcholinesterase (BChE). In vitro assays demonstrated that derivatives of tetrahydroisoquinoline exhibit significant BChE inhibitory activity with an IC50 value of approximately . The inhibition was attributed to the compound's ability to interact with both the catalytic active site and the peripheral anionic site of BChE, suggesting a dual mechanism of action.
2. Neuroprotective Effects
The compound has shown promising neuroprotective effects in cellular models. Specifically, it was evaluated for its ability to inhibit amyloid-beta (Aβ) aggregation, a key factor in Alzheimer's disease pathology. The results indicated that it significantly reduced Aβ-induced cytotoxicity in SH-SY5Y neuroblastoma cells at concentrations as low as , with cell viability increasing to compared to untreated controls .
3. Adrenergic Receptor Affinity
Research has also explored the affinity of related compounds for adrenergic receptors. Some derivatives exhibited high selectivity for the alpha(2C)-adrenergic receptor, which may contribute to their therapeutic potential in managing conditions like hypertension and anxiety disorders . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the isoquinoline structure can enhance receptor selectivity and potency.
Case Study 1: Neuroprotective Activity
In a study focusing on neuroprotection against Aβ toxicity, compounds structurally related to 2-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline were tested. The findings revealed that these compounds could significantly improve cell viability and reduce oxidative stress markers in neuronal cells exposed to Aβ .
Case Study 2: Cholinesterase Inhibition
A series of experiments were conducted to evaluate the efficacy of various tetrahydroisoquinoline derivatives as BChE inhibitors. Among these, one derivative exhibited an IC50 value of , demonstrating a strong inhibitory effect and highlighting the potential for developing new treatments for Alzheimer's disease .
Data Summary
| Activity Type | Measurement Method | Result |
|---|---|---|
| BChE Inhibition | In vitro enzyme assay | IC50 = |
| Neuroprotection | SH-SY5Y cell model | Cell viability = |
| Adrenergic Receptor Affinity | Binding assays | High selectivity for alpha(2C) |
Q & A
Q. What are the common synthetic routes for preparing 2-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline, and what key reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via coupling reactions between benzothiazole and tetrahydroisoquinoline precursors. Key steps include:
- Nucleophilic substitution : Reacting halogenated benzothiazoles with tetrahydroisoquinoline under reflux in polar aprotic solvents (e.g., DMF) with triethylamine as a base .
- Oxidative functionalization : Using IBX-mediated reactions to introduce carbonyl or amide groups at specific positions, requiring controlled temperatures (e.g., 80°C) and inert atmospheres .
- Scalable chlorination : Sodium hypochlorite in tert-butanol for regioselective halogenation of the tetrahydroisoquinoline core .
Critical factors : Solvent polarity, catalyst selection (e.g., triethylamine vs. NaH), and reaction time (1.5–2 hours for reflux) significantly impact yield (reported 75–85% in optimized conditions) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how are spectral data interpreted?
- Methodological Answer :
- NMR spectroscopy :
- ¹H NMR : Identifies methoxy groups (δ 3.7–4.0 ppm) and tetrahydroisoquinoline protons (δ 2.5–3.5 ppm for CH₂ groups). Aromatic benzothiazole protons appear as doublets (δ 6.8–7.5 ppm) .
- ¹³C NMR : Confirms methoxy carbons (δ 55–60 ppm) and benzothiazole/tetrahydroisoquinoline sp²/sp³ carbons .
- Mass spectrometry (ESI-MS) : Detects molecular ion peaks (e.g., m/z 460.2 [M+H]⁺) and fragmentation patterns to validate the backbone structure .
- X-ray crystallography : Resolves stereochemistry and π-stacking interactions in crystalline forms, critical for confirming regioselectivity .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of functional group introduction in the tetrahydroisoquinoline moiety during synthesis?
- Methodological Answer : Regioselectivity is influenced by:
- Electron-donating groups : Methoxy substituents on benzothiazole direct electrophilic attacks to the C2 position of tetrahydroisoquinoline via resonance effects .
- Catalyst design : Using IBX in oxidative Ugi-type reactions promotes C1-functionalization over N-functionalization due to steric hindrance .
- Solvent effects : Polar solvents (e.g., DMF) stabilize transition states for C–N coupling, while nonpolar solvents favor halogenation at tertiary carbons .
Example : Sodium hypochlorite in tert-butanol selectively chlorinates the C2 position of 6,7-dimethoxy-tetrahydroisoquinoline with >90% purity .
Q. What strategies are recommended for resolving contradictions in biological activity data between in vitro and in vivo studies for benzothiazole-isoquinoline derivatives?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability and metabolic stability using LC-MS to identify rapid clearance or poor absorption in vivo .
- Target engagement assays : Use fluorescence polarization or SPR to confirm binding affinity discrepancies (e.g., neuroactive targets like monoamine transporters) .
- Structural analogs : Compare activity of derivatives (e.g., nomifensine) to isolate the impact of methoxy vs. methyl groups on efficacy .
Case study : Compounds with extended π-conjugation (e.g., chromenone-thiazole hybrids) show enhanced in vivo stability due to reduced CYP450 metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
